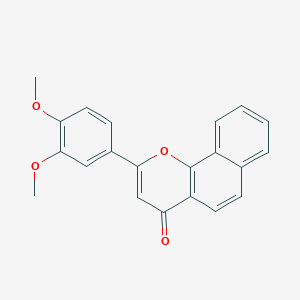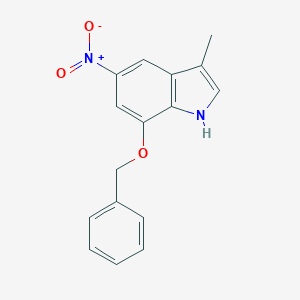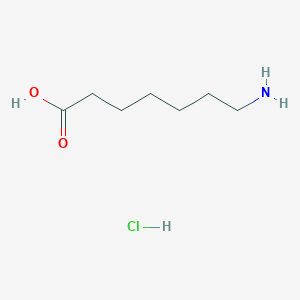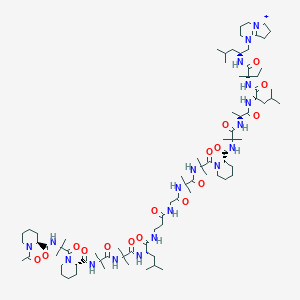
4-(Methylamino)pent-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methylamino)pent-3-en-2-one, also known as Methylone, is a synthetic cathinone that belongs to the phenethylamine family. It is a psychoactive drug that has gained popularity in recent years due to its euphoric effects. Methylone is structurally similar to MDMA (ecstasy) and is often sold as a substitute for it.
作用机制
4-(Methylamino)pent-3-en-2-one acts as a monoamine transporter substrate, which means that it binds to and is transported by the serotonin, dopamine, and norepinephrine transporters. Once inside the neuron, 4-(Methylamino)pent-3-en-2-one induces the release of these neurotransmitters into the synaptic cleft, leading to an increase in their extracellular concentrations. This increase in neurotransmitter levels is thought to underlie the psychoactive effects of 4-(Methylamino)pent-3-en-2-one.
生化和生理效应
4-(Methylamino)pent-3-en-2-one has been shown to have a wide range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and prolactin. 4-(Methylamino)pent-3-en-2-one has been shown to produce oxidative stress in the brain, which may contribute to its neurotoxic effects.
实验室实验的优点和局限性
4-(Methylamino)pent-3-en-2-one has several advantages for lab experiments. It is relatively easy to synthesize and is less expensive than MDMA. 4-(Methylamino)pent-3-en-2-one has a shorter duration of action than MDMA, which allows for more rapid experimentation. However, 4-(Methylamino)pent-3-en-2-one has several limitations as well. It is less potent than MDMA and may not produce the same effects. 4-(Methylamino)pent-3-en-2-one is also less studied than MDMA, and its long-term effects are not well understood.
未来方向
There are several future directions for research on 4-(Methylamino)pent-3-en-2-one. One area of interest is the study of its neurotoxic effects. 4-(Methylamino)pent-3-en-2-one has been shown to produce oxidative stress in the brain, which may lead to long-term damage. Another area of interest is the study of its potential therapeutic effects. 4-(Methylamino)pent-3-en-2-one has been shown to produce similar effects to MDMA, which has been studied for its potential therapeutic use in treating PTSD. Finally, more research is needed to understand the long-term effects of 4-(Methylamino)pent-3-en-2-one use and its potential for abuse.
合成方法
4-(Methylamino)pent-3-en-2-one is synthesized from 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is a precursor for both MDMA and 4-(Methylamino)pent-3-en-2-one. The synthesis of 4-(Methylamino)pent-3-en-2-one involves the reduction of MDP2P with methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and crystallized to obtain 4-(Methylamino)pent-3-en-2-one.
科学研究应用
4-(Methylamino)pent-3-en-2-one has been used in scientific research to study its effects on the central nervous system. It is a potent releaser of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood, cognition, and behavior. 4-(Methylamino)pent-3-en-2-one has been shown to produce similar effects to MDMA, such as increased sociability, empathy, and euphoria. However, 4-(Methylamino)pent-3-en-2-one is less potent than MDMA and has a shorter duration of action.
属性
IUPAC Name |
(E)-4-(methylamino)pent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(7-3)4-6(2)8/h4,7H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMKFVXIVPDFBL-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)pent-3-en-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


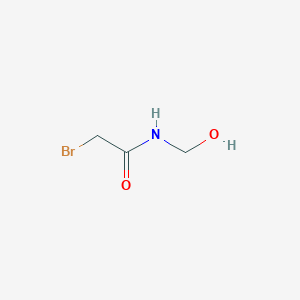
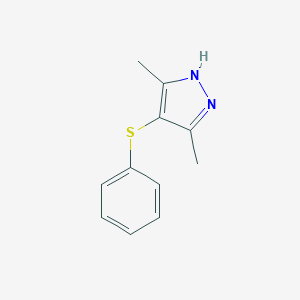
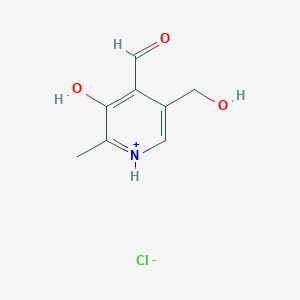
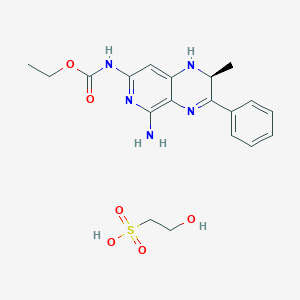
![[(4-Chlorobutoxy)methyl]benzene](/img/structure/B144436.png)
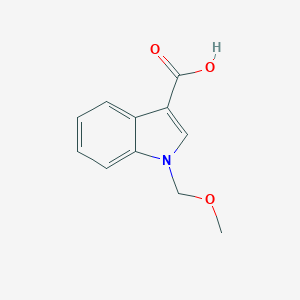
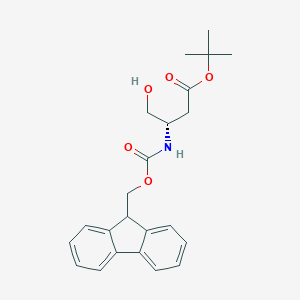
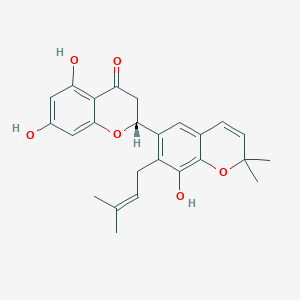
![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate](/img/structure/B144452.png)
